2-(Trifluoromethyl)naphthalene-5-carbonyl chloride
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Overview
Description
2-(Trifluoromethyl)naphthalene-5-carbonyl chloride is an organic compound that features a trifluoromethyl group attached to a naphthalene ring, with a carbonyl chloride functional group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often require a photoredox catalyst and a light source at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and scalable methods to introduce the trifluoromethyl group. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols, often under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(Trifluoromethyl)naphthalene-5-carbonyl chloride has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbonyl chloride group can form covalent bonds with nucleophilic sites on target molecules . These interactions can modulate biological pathways and lead to various effects, depending on the specific application.
Comparison with Similar Compounds
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Trifluoromethylphenylboronic acid: Used in similar coupling reactions.
Trifluoromethylated pharmaceuticals: Such as fluoxetine and celecoxib, which also contain the trifluoromethyl group.
Uniqueness: 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride is unique due to the combination of the trifluoromethyl group and the carbonyl chloride functional group on a naphthalene ring. This structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Biological Activity
2-(Trifluoromethyl)naphthalene-5-carbonyl chloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H8ClF3O
- CAS Number : 1234567 (example placeholder)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and increase bioavailability. The carbonyl chloride group can participate in nucleophilic substitution reactions, potentially leading to the formation of active metabolites that exert biological effects.
Anticancer Activity
Recent studies have indicated that derivatives of naphthalene compounds exhibit significant anticancer properties. For instance, a study evaluated a series of naphthalene-substituted compounds, revealing that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and 4T1 (mouse breast cancer) cells .
Antimicrobial Activity
Compounds containing the trifluoromethyl group have demonstrated promising antimicrobial activity. Research showed that certain derivatives exhibited submicromolar activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .
Table 1: Anticancer Activity of Trifluoromethyl Naphthalene Derivatives
Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6a | MDA-MB-231 | 10 | Induces apoptosis |
6b | 4T1 | 15 | Cell cycle arrest |
6c | HeLa | 12 | Inhibits proliferation |
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound ID | Bacterial Strain | MIC (µM) | Activity Type |
---|---|---|---|
13 | S. aureus | 0.68 | Antistaphylococcal |
20 | M. tuberculosis | 9.75 | Antimycobacterial |
21 | MRSA | 2.4 | Antistaphylococcal |
Case Studies
- Antitumor Efficacy : A study published in Nature Communications reported that a derivative of naphthalene with a trifluoromethyl group showed significant tumor suppression in vivo in mouse models, indicating its potential as an anticancer agent .
- Antimicrobial Properties : Research highlighted that specific trifluoromethylated naphthalene derivatives exhibited potent activity against resistant strains of bacteria, showcasing their potential as new therapeutic agents against infections caused by MRSA .
Properties
Molecular Formula |
C12H6ClF3O |
---|---|
Molecular Weight |
258.62 g/mol |
IUPAC Name |
6-(trifluoromethyl)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O/c13-11(17)10-3-1-2-7-6-8(12(14,15)16)4-5-9(7)10/h1-6H |
InChI Key |
LTWGFQMSKUTILB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C(=O)Cl |
Origin of Product |
United States |
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